molecular formula C9H12FNO B3260706 1-(4-Fluoro-3-methoxyphenyl)ethanamine CAS No. 333753-64-3

1-(4-Fluoro-3-methoxyphenyl)ethanamine

Cat. No.: B3260706
CAS No.: 333753-64-3
M. Wt: 169.2 g/mol
InChI Key: ZYUQFKDHMDFLHO-UHFFFAOYSA-N
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Description

It has a molecular formula of C9H12FNO and a molecular weight of 169.2 g/mol . This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, making it a valuable subject for various scientific studies.

Preparation Methods

One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to exert its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways . The exact pathways involved are still under investigation, but it is known to affect the central nervous system.

Comparison with Similar Compounds

1-(4-Fluoro-3-methoxyphenyl)ethanamine can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-methoxyphenyl)ethanamine: This compound has a similar structure but with the positions of the fluoro and methoxy groups reversed.

    1-(4-Fluoro-3-methoxyphenyl)propan-2-amine: This compound has an additional carbon atom in the side chain, making it a propanamine instead of an ethanamine.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUQFKDHMDFLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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